
(2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate typically involves the reaction of 2,4-dimethylthiazole with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is studied for its potential use as a pesticide or herbicide, given its ability to disrupt the metabolic processes of pests and weeds.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylthiazole: A precursor in the synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate, known for its use in flavor and fragrance industries.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
Sulfathiazole: An antimicrobial agent with a thiazole ring, used to treat bacterial infections.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Propiedades
Número CAS |
787505-39-9 |
|---|---|
Fórmula molecular |
C7H11N3S2 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
(2,4-dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate |
InChI |
InChI=1S/C7H11N3S2/c1-4-6(3-11-7(8)9)12-5(2)10-4/h3H2,1-2H3,(H3,8,9) |
Clave InChI |
ZMZJDFSSSIJBQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)CSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


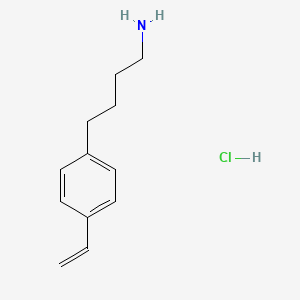
![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)
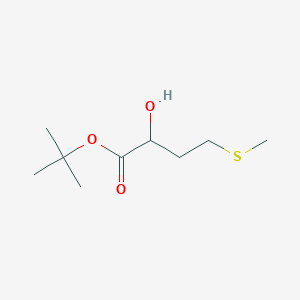
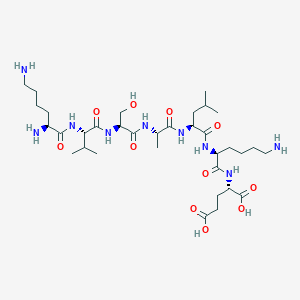


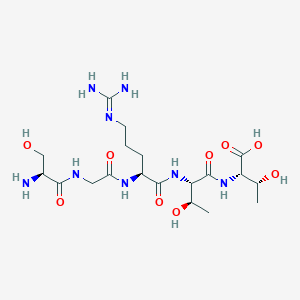

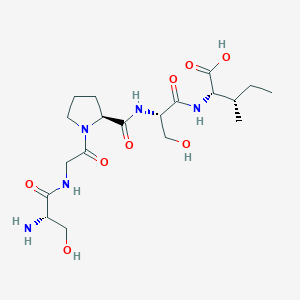
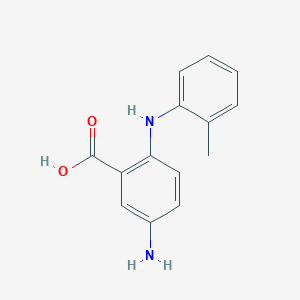

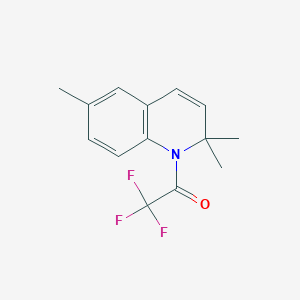
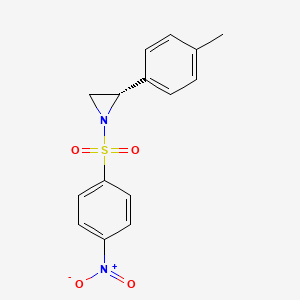
![Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14227558.png)
